H-Tz-NHS
Overview
Description
H-Tz-NHS, also known as N-hydroxysuccinimide-activated tetrazine, is a novel compound that has gained significant attention in the scientific community due to its unique structural and functional properties. This compound is primarily used in bioconjugation techniques, where it facilitates the attachment of various biomolecules to surfaces or other molecules through a highly efficient and specific reaction mechanism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Tz-NHS typically involves the activation of tetrazine with N-hydroxysuccinimide. The process begins with the tosylation of tetrazine, followed by its reaction with a diamine linker. The resulting product is then treated with N-hydroxysuccinimide to form the activated ester. The reaction conditions generally include the use of organic solvents such as dimethyl sulfoxide and the presence of a base like sodium tetraborate decahydrate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using high-performance liquid chromatography to remove any impurities or unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
H-Tz-NHS undergoes several types of chemical reactions, including:
Substitution Reactions: The activated ester group of this compound readily reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions
Reagents: Common reagents used in reactions with this compound include primary amines, organic solvents like dimethyl sulfoxide, and bases such as sodium tetraborate decahydrate.
Major Products
The major products formed from reactions involving this compound are amide bonds when reacted with primary amines and N-hydroxysuccinimide when hydrolyzed .
Scientific Research Applications
H-Tz-NHS has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the labeling of proteins, peptides, and other biomolecules for imaging and detection purposes.
Medicine: Employed in the development of targeted drug delivery systems and diagnostic tools.
Industry: Utilized in the functionalization of surfaces and materials for various industrial applications.
Mechanism of Action
The mechanism of action of H-Tz-NHS involves the formation of a highly reactive ester group that can readily react with primary amines to form stable amide bonds. This reaction is highly specific and efficient, making this compound an ideal reagent for bioconjugation applications. The molecular targets of this compound are typically primary amines present on proteins, peptides, and other biomolecules.
Comparison with Similar Compounds
H-Tz-NHS is unique in its ability to form stable amide bonds with primary amines through a highly efficient and specific reaction mechanism. Similar compounds include:
N-hydroxysulfosuccinimide-activated esters: These compounds are more hydrophilic and are used in aqueous environments.
N-hydroxysuccinimide-activated esters: These compounds are less specific and efficient compared to this compound
This compound stands out due to its superior reactivity and stability, making it a preferred choice for bioconjugation applications.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(1,2,4,5-tetrazin-3-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O4/c19-10-5-6-11(20)18(10)22-13(21)9-3-1-8(2-4-9)12-16-14-7-15-17-12/h1-4,7H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXSEFJKHNXTMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C3=NN=CN=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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